2-[2-(4-Nitrophenyl)ethynyl]anthracene
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Overview
Description
Preparation Methods
2-[(4-Nitrophenyl)ethynyl]anthracene can be synthesized using the Suzuki/Sonogashira cross-coupling reactions . This method involves the coupling of a halogenated anthracene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate . The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-[(4-Nitrophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Nitrophenyl)ethynyl]anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)ethynyl]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation is facilitated by the planar structure of the anthracene moiety, which allows it to slide between the base pairs of the DNA helix .
Comparison with Similar Compounds
2-[(4-Nitrophenyl)ethynyl]anthracene can be compared with other anthracene-based derivatives such as:
9-(4-Phenyl)anthracene: This compound has a phenyl group instead of a nitrophenyl group, resulting in different photophysical properties.
9-(4-Phenylethynyl)anthracene: Similar to 2-[(4-nitrophenyl)ethynyl]anthracene but lacks the nitro group, affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, leading to enhanced fluorescence and different electrochemical properties.
2-[(4-Nitrophenyl)ethynyl]anthracene stands out due to the presence of the nitro group, which imparts unique electronic and reactive properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H13NO2 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H |
InChI Key |
WNZMKZCJOFTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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